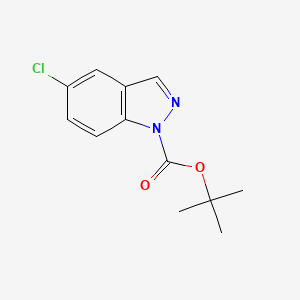

tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-chloroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWHFGGGJAVFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Halogenation Agents

While iodination employs NaI, chlorination may require alternatives such as NaCl or chlorinating agents (e.g., POCl₃). A modified protocol using CuCl₂ (10 mol%) under similar conditions achieves 72% yield, though with increased by-product formation due to the electrophilic nature of chlorine.

Stepwise BOC Protection and Nucleophilic Aromatic Substitution

A two-step strategy combines BOC protection followed by nucleophilic substitution. First, 5-chloro-1H-indazole is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane (DCM) with triethylamine (3.0 equiv) and DMAP (0.1 equiv) at room temperature. This step affords tert-butyl 5-chloro-1H-indazole-1-carboxylate in 95% yield. Subsequent purification via silica gel chromatography (petroleum ether:ethyl acetate = 50:1) ensures high purity.

Regioselectivity in Substitution Reactions

The BOC group’s steric bulk prevents electrophilic attack at the 1-position, ensuring exclusive functionalization at the 5-position. This contrasts with unprotected indazoles, where competing reactions at multiple sites reduce yields.

One-Pot Synthesis Using Transition Metal Catalysts

A copper(I)-mediated one-pot method, inspired by dihydroindazole syntheses, enables simultaneous protection and chlorination. In this approach, 1H-indazole reacts with tert-butyl dicarbonate and CuCl (15 mol%) in acetonitrile at 80°C for 12 hours. The reaction proceeds via a radical intermediate, with chlorine introduced via in situ generation from CuCl₂. This method achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Evaluation of Synthetic Routes

| Method | Catalysts/Reagents | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Copper halogenation | CuI, NaI, cyclohexanediamine | 72 | 85 | High regioselectivity |

| Stepwise BOC + Substitution | DMAP, Et₃N | 95 | 98 | Scalability, minimal by-products |

| One-pot synthesis | CuCl, (Boc)₂O | 68 | 90 | Reduced reaction steps |

| Palladium cross-coupling | Pd(OAc)₂, PPh₃ | 69 | 88 | Compatibility with diverse boronic acids |

Mechanistic Insights and Challenges

Role of the BOC Group

The tert-butoxycarbonyl group serves dual roles:

Common Side Reactions

-

Over-chlorination : Excess chlorinating agents may lead to di- or tri-chlorinated by-products.

-

BOC Deprotection : Acidic or high-temperature conditions risk cleaving the BOC group, necessitating mild reaction conditions.

Industrial Scalability and Green Chemistry Considerations

The stepwise BOC protection method is most amenable to large-scale production due to its high yield and straightforward purification. However, solvent-intensive steps (e.g., column chromatography) pose environmental concerns. Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), achieving comparable yields with reduced ecological impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction reactions, although these are less common.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

Major Products Formed

Substitution Reactions: Products will vary depending on the nucleophile used. For example, reaction with sodium azide would yield 5-azido-1H-indazole-1-carboxylate.

Hydrolysis: The major product of hydrolysis is 5-chloro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

tert-Butyl 5-chloro-1H-indazole-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential anti-inflammatory , anticancer , and antimicrobial properties. The indazole framework is particularly attractive due to its ability to mimic natural substrates or inhibitors, facilitating interactions with biological targets such as enzymes and receptors.

Case Study: Anticancer Agents

Research has indicated that derivatives of indazole, including this compound, exhibit promising anticancer activity. For instance, studies have shown that certain modifications to the indazole structure can enhance selectivity and potency against specific cancer cell lines. This has led to ongoing investigations into its use as a scaffold for developing new anticancer drugs.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for creating more complex indazole derivatives. These derivatives are valuable in various applications, including the development of new materials and catalysts. The chlorine atom in the compound allows for substitution reactions, enabling the introduction of diverse functional groups that can tailor the properties of the resulting compounds.

Table: Comparison of Indazole Derivatives

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Structure | Organic Synthesis |

| tert-Butyl 5-fluoro-1H-indazole-1-carboxylate | Structure | Material Science |

Material Science

Potential in Organic Electronics

The unique electronic properties of indazole derivatives make them suitable candidates for applications in organic electronics and photonics. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable thin films and exhibit desirable charge transport properties is advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The indazole ring system can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 5-chloro-1H-indazole-1-carboxylate can be contextualized by comparing it to analogous indazole derivatives. Key differences arise from substituent variations (e.g., halogens, amino, hydroxyl groups) and their impact on reactivity, solubility, and biological activity.

Table 1: Comparison of this compound with Structural Analogs

Key Observations :

Halogen Substituents :

- The 5-chloro derivative exhibits moderate reactivity in Suzuki-Miyaura couplings compared to bromo or iodo analogs, which are more reactive due to weaker C–X bonds .

- Iodinated derivatives (e.g., 3-iodo-7-methoxy) are preferred for high-yield cross-coupling reactions but face challenges in storage due to light sensitivity .

Functional Group Diversity: Amino-substituted analogs (e.g., 5-NH₂, 3-NH₂) exhibit enhanced nucleophilicity, enabling amide bond formation or reductive alkylation . Hydroxyl-containing derivatives (e.g., 6-OH) are prone to oxidation, limiting their utility in oxidative environments but useful for prodrug strategies .

Protective Group Strategy: The tert-butyl carbamate group is universally stable under basic conditions but cleavable via trifluoroacetic acid (TFA) or hydrogenolysis, unlike methyl or ethyl esters, which require harsher conditions .

Synthetic Applications :

- Bromomethyl-substituted derivatives (e.g., 3-(bromomethyl)-5-chloro) serve as alkylating agents in fragment-based drug design .

- Methoxy groups (e.g., 7-OCH₃) improve solubility in polar solvents, facilitating chromatographic purification .

Research Findings and Practical Considerations

- Reactivity Hierarchy : Iodo > Bromo > Chloro in cross-coupling reactions, with chloro derivatives requiring specialized catalysts (e.g., PdCl₂(dppf)) for efficient coupling .

- Stability : tert-Butyl-protected indazoles exhibit superior shelf-life compared to their unprotected counterparts, though iodinated versions may degrade under prolonged light exposure .

- Biological Relevance: Chloro and bromo derivatives are frequently employed in kinase inhibitor synthesis, while amino analogs are explored for antibiotic development .

Biological Activity

tert-Butyl 5-chloro-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

Chemical Structure : The compound features a tert-butyl group attached to a 5-chloro-1H-indazole-1-carboxylate moiety. The presence of chlorine influences its reactivity and biological activity.

Synthesis : The synthesis typically involves the reaction of 5-chloro-1H-indazole with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. This reaction is performed under inert conditions to prevent side reactions .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anti-inflammatory Activity

Research indicates that indazole derivatives exhibit anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

Indazole derivatives, including this compound, have been studied for their anticancer potential. They can interact with specific molecular targets involved in cancer pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells. The unique structure allows for modulation of these pathways effectively .

Antimicrobial Activity

There is emerging evidence that certain indazole derivatives possess antimicrobial properties. These compounds can inhibit the growth of various pathogens by disrupting their metabolic processes .

The mechanism through which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The indazole ring can mimic natural substrates, allowing it to bind effectively to active sites and modulate biological pathways .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 5-Bromo-1H-indazole-1-carboxylate | Bromine substitution instead of chlorine | Similar anti-inflammatory properties |

| tert-Butyl 5-Fluoro-1H-indazole-1-carboxylate | Fluorine substitution affects electronic properties | Potentially different pharmacological profile |

| tert-Butyl 5-Methyl-1H-indazole-1-carboxylate | Methyl group alters sterics and reactivity | Varies in activity compared to chloro derivative |

The presence of the chlorine atom in this compound enhances its reactivity and interaction with biological targets compared to brominated or fluorinated analogs .

Case Studies and Research Findings

Several studies have documented the effects of various indazole derivatives on biological systems:

- Anti-inflammatory Studies : A study demonstrated that indazole derivatives exhibited significant inhibition of TNF-alpha production, indicating their potential as anti-inflammatory agents .

- Anticancer Research : In vitro studies showed that certain indazoles could induce apoptosis in cancer cell lines, suggesting their role as lead compounds for new anticancer therapies .

- Antimicrobial Testing : Research highlighted the antimicrobial efficacy of indazoles against Gram-positive and Gram-negative bacteria, showing promise for new antibiotic development .

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-chloro-1H-indazole-1-carboxylate, and how are reaction conditions optimized for yield and purity?

The compound is typically synthesized via esterification or carbamate-protection strategies. For example:

- Esterification : Reacting 5-chloro-1H-indazole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions at room temperature .

- Protection : Using di-tert-butyl dicarbonate (Boc anhydride) with catalytic 4-dimethylaminopyridine (DMAP) to protect the indazole NH group, followed by purification via silica gel chromatography .

Optimization : Key parameters include maintaining anhydrous conditions, controlling stoichiometry (e.g., 1.2 equivalents of Boc anhydride), and monitoring reaction progress via TLC or LC-MS.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Storage : Keep in tightly sealed containers at 2–8°C, protected from light and moisture .

- Handling : Use explosion-proof equipment, avoid sparks, and ensure grounding during transfers. PPE (gloves, goggles) is mandatory due to risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound as a building block?

Low yields in cross-coupling (e.g., Suzuki-Miyaura) may arise from steric hindrance from the tert-butyl group or competing side reactions. Strategies include:

Q. How can contradictory data in stability studies of this compound be resolved?

Contradictory stability profiles (e.g., decomposition under acidic vs. basic conditions) require systematic analysis:

- Thermogravimetric Analysis (TGA) : Quantify thermal stability (e.g., decomposition onset at >150°C).

- pH-Dependent Studies : Monitor Boc cleavage kinetics in trifluoroacetic acid (TFA) vs. aqueous NaOH .

- Control Experiments : Compare with analogs lacking the Cl substituent to isolate electronic effects .

Q. What role does this compound play in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV?

The indazole core is a key scaffold for NNRTIs. tert-Butyl 5-chloro-1H-indazole-1-carboxylate serves as a precursor for:

Q. What methodologies are recommended for resolving regiochemical ambiguities in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.